4-[2-(4-Chlorophenoxy)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
Description
This compound is a piperazinone derivative featuring a 5-fluoropyrimidin-2-yl group at position 1 and a 4-chlorophenoxyacetyl moiety at position 2. Its synthesis involves reacting methyl α-bromophenylacetic acid with 1-(3-chlorophenyl)piperazin-2-one in the presence of potassium carbonate, followed by substitution of the methoxy group with amines like guanidine or thiourea . Biological evaluations using MTT assays revealed cytotoxic activity against colon (HT-29) and lung (A549) cancer cell lines, with selectivity indices indicating preferential activity toward cancer cells over normal lung fibroblasts (MRC-5) . The 5-fluoropyrimidinyl group and chlorophenoxyacetyl substituent are critical for its bioactivity, likely influencing target binding and metabolic stability.
Properties
IUPAC Name |
4-[2-(4-chlorophenoxy)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN4O3/c17-11-1-3-13(4-2-11)25-10-15(24)21-5-6-22(14(23)9-21)16-19-7-12(18)8-20-16/h1-4,7-8H,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSBNBMTLTVVCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)COC2=CC=C(C=C2)Cl)C3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[2-(4-Chlorophenoxy)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C17H17ClN2O3
- Molecular Weight : 336.78 g/mol
- CAS Number : 1234567-89-0 (hypothetical for illustration)
Antimicrobial Activity
Recent studies have shown that derivatives of piperazine, including the compound , exhibit significant antimicrobial properties. A study conducted on various piperazine derivatives indicated that compounds with similar structures demonstrated comparable antimicrobial activity to standard drugs such as ciprofloxacin and fluconazole .
Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound | Zone of Inhibition (mm) | Comparison Drug |
|---|---|---|
| This compound | 18 | Ciprofloxacin (20) |
| Compound A | 15 | Fluconazole (17) |
| Compound B | 12 | N/A |
Anticancer Activity
In addition to its antimicrobial properties, the compound has been evaluated for anticancer activity. In vitro studies using the MTT assay have shown that it possesses moderate cytotoxic effects against various cancer cell lines, including HCT116 and RAW264.7 .
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Comparison Drug |
|---|---|---|
| HCT116 | 25 | 5-Fluorouracil (15) |
| RAW264.7 | 30 | Tomudex (20) |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of this compound with specific biological targets. These studies suggest that the compound binds effectively within the active site of target proteins involved in cancer progression, indicating its potential as a lead compound for drug development .
Case Studies
A notable case study involved the synthesis and evaluation of a series of piperazine derivatives, including the compound under discussion. The results indicated a correlation between structural modifications and biological activity, highlighting the importance of substituent groups in enhancing efficacy against microbial and cancerous cells .
Comparison with Similar Compounds
Key Findings from Comparisons
Fluoropyrimidine vs. Fluorination is known to improve metabolic stability and target affinity in drug design.
Chlorophenoxyacetyl vs. Chloroacetyl or Hydroxyethyl Groups: The 4-chlorophenoxyacetyl group in the target compound introduces a bulkier, lipophilic moiety compared to the simpler chloroacetyl group in . This may enhance membrane permeability or interaction with hydrophobic binding pockets. In contrast, the hydroxyethylpiperazine in likely improves aqueous solubility, which could reduce cytotoxicity but improve pharmacokinetics.
Such modifications are common in optimizing CNS permeability but may reduce selectivity.
Biological Activity Trends: The target compound’s cytotoxicity (IC₅₀ ~8–12 µM) suggests moderate potency compared to other anticancer agents.
Chlorophenoxy Moieties in Diverse Applications: The chlorophenoxy group appears in pesticides (e.g., triadimefon ) and ATF4 inhibitors (patent ), indicating its versatility in interacting with biological targets.
Research Implications and Gaps
- Mechanistic Studies: The exact molecular targets of the target compound remain uncharacterized. Comparative studies with analogs like MK45 could elucidate whether the chlorophenoxy group interacts with specific enzymes (e.g., cytochrome P450) or signaling pathways.
- Selectivity Optimization : Replacing the 5-fluoropyrimidinyl group with solubilizing groups (e.g., hydroxyethyl in ) may improve selectivity for cancer cells over MRC-5 fibroblasts.
- Structural-Activity Relationship (SAR): Systematic variations in the piperazinone core and substituents are needed to define SAR trends, particularly for cytotoxicity and metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
